molecular formula C20H19N4+ B13782208 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium CAS No. 7006-08-8

3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium

Cat. No.: B13782208
CAS No.: 7006-08-8
M. Wt: 315.4 g/mol
InChI Key: WULISCVZERSMML-UHFFFAOYSA-O
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Description

3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the phenazine family, which is characterized by a tricyclic structure with nitrogen atoms at positions 5 and 10. This compound is often used as a dye and has significant applications in biological staining and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium typically involves the oxidative cyclization of appropriate precursors. One common method includes the reaction of 2,8-dimethyl-3,7-diaminophenazine with phenylamine under oxidative conditions. Potassium permanganate is often used as the oxidizing agent in this reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino groups at positions 3 and 7 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is a common oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenazines, which can have different functional groups attached to the amino or methyl groups.

Scientific Research Applications

3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This property makes it useful in biological staining and potential therapeutic applications. The compound can also generate reactive oxygen species under light exposure, which contributes to its antimicrobial and photodynamic therapy effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dimethylphenosafranine
  • 3,7-Diamino-2,8-dimethyl-5-phenazinium chloride
  • 3,7-Dimethyl-10-phenyl-phenazin-10-ium-2,8-diamine chloride

Uniqueness

3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate into DNA and generate reactive oxygen species under light exposure sets it apart from other similar compounds, making it particularly useful in biological and medical applications .

Properties

CAS No.

7006-08-8

Molecular Formula

C20H19N4+

Molecular Weight

315.4 g/mol

IUPAC Name

3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine

InChI

InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11H,1-2H3,(H3,21,22)/p+1

InChI Key

WULISCVZERSMML-UHFFFAOYSA-O

Canonical SMILES

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4

Origin of Product

United States

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